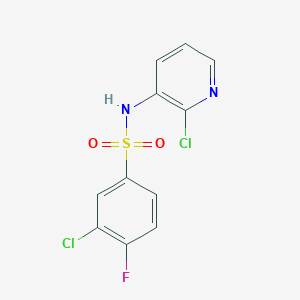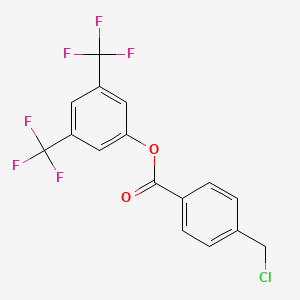
2-Bromo-4-ethenyl-1-fluorobenzene
Übersicht
Beschreibung
2-Bromo-4-ethenyl-1-fluorobenzene is an aromatic compound with a benzene ring substituted with bromine, fluorine, and ethenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethenyl-1-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-ethenyl-1-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds through the formation of a benzenonium intermediate, followed by the substitution of a hydrogen atom with a bromine atom .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-ethenyl-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ethenyl group can be reduced to an ethyl group using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: Formation of 2-substituted-4-ethenyl-1-fluorobenzene derivatives.
Oxidation: Formation of 2-bromo-4-ethenyl-1-fluorobenzaldehyde or 2-bromo-4-ethenyl-1-fluorobenzoic acid.
Reduction: Formation of 2-bromo-4-ethyl-1-fluorobenzene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-ethenyl-1-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Employed in studies to understand the interaction of aromatic compounds with biological systems.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-ethenyl-1-fluorobenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. The molecular targets and pathways depend on the specific reaction and conditions used. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but with a nitro group instead of an ethenyl group.
1-Bromo-4-fluorobenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
2-Bromo-1-ethenyl-4-fluorobenzene: Similar structure but with different substitution patterns.
Uniqueness: 2-Bromo-4-ethenyl-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with an ethenyl group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and material science .
Eigenschaften
IUPAC Name |
2-bromo-4-ethenyl-1-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF/c1-2-6-3-4-8(10)7(9)5-6/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCESPRDNNUVABS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B3042929.png)
![N1-(2,6-dichloro-3-pyridyl)-2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]sulphanyl}acetamide](/img/structure/B3042930.png)
![2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B3042933.png)




![3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde](/img/structure/B3042942.png)
![(Z)-3-[5-nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B3042943.png)

![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate](/img/structure/B3042946.png)


![(Z)-3-[5-amino-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B3042952.png)
